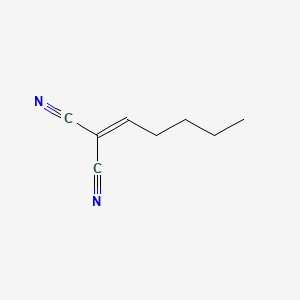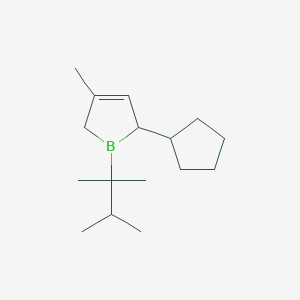
2-Cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole is a boron-containing organic compound Boroles are a class of compounds that contain a boron atom within a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole typically involves the following steps:
Formation of the Borole Ring: This can be achieved through the reaction of a suitable boron precursor with an organic compound that provides the necessary carbon framework.
Introduction of Substituents: The cyclopentyl, dimethylbutan-2-yl, and methyl groups can be introduced through various organic reactions such as alkylation or cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that can be carried out under controlled conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.
化学反应分析
Types of Reactions
2-Cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole can undergo several types of chemical reactions:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can lead to the formation of borohydrides.
Substitution: The substituents on the borole ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, organolithium, or Grignard reagents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides.
科学研究应用
Chemistry: Used as a reagent or catalyst in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and polymers.
作用机制
The mechanism by which 2-Cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boron atom can form stable complexes with various biomolecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
Borole Derivatives: Compounds with similar boron-containing five-membered rings.
Cyclopentyl Compounds: Organic compounds containing the cyclopentyl group.
Dimethylbutan-2-yl Compounds: Compounds with the dimethylbutan-2-yl substituent.
Uniqueness
2-Cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole is unique due to its specific combination of substituents and the presence of a boron atom within the ring structure. This gives it distinct electronic properties and reactivity compared to other similar compounds.
属性
CAS 编号 |
111525-17-8 |
|---|---|
分子式 |
C16H29B |
分子量 |
232.2 g/mol |
IUPAC 名称 |
2-cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydroborole |
InChI |
InChI=1S/C16H29B/c1-12(2)16(4,5)17-11-13(3)10-15(17)14-8-6-7-9-14/h10,12,14-15H,6-9,11H2,1-5H3 |
InChI 键 |
HMCLHOQZBBGETB-UHFFFAOYSA-N |
规范 SMILES |
B1(CC(=CC1C2CCCC2)C)C(C)(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


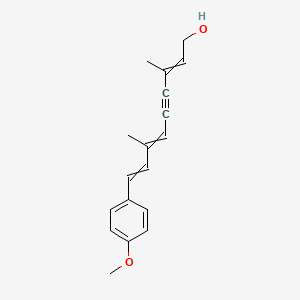
![Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide](/img/structure/B14316495.png)

![3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile](/img/structure/B14316520.png)
![[(5-Amino-2-chlorophenyl)sulfanyl]acetic acid](/img/structure/B14316527.png)

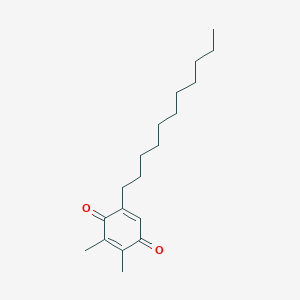
![6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid](/img/structure/B14316542.png)
silane](/img/structure/B14316545.png)
![N-[(4-Methoxyphenyl)methylidene]hypochlorous amide](/img/structure/B14316546.png)

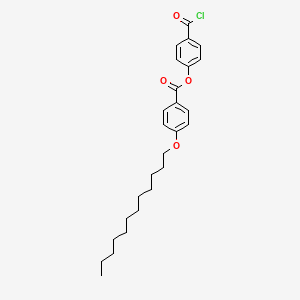
![[6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene](/img/structure/B14316574.png)
